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3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate

Lipophilicity Drug-likeness 4-Aminoquinoline

Researchers frequently encounter fragment hits with poor cell permeability, limiting SAR progression. This 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate directly addresses this bottleneck. • Optimized LogP (XLogP3 = 2.34) for cell-based assays. • Fragment-sized (MW 332.35) maximizes ligand efficiency. • Free hydroxyl handle enables direct biotin/fluorophore conjugation without core modification.

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
Cat. No. B4987517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)C(=O)OC
InChIInChI=1S/C17H20N2O5/c1-4-24-17(22)13-9-18-14-6-5-11(16(21)23-3)7-12(14)15(13)19-8-10(2)20/h5-7,9-10,20H,4,8H2,1-3H3,(H,18,19)
InChIKeyPDXMOIJFDASSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate – Kinase Inhibitor Building Block


3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate (Molecular Formula: C₁₇H₂₀N₂O₅; Average Mass: 332.35 Da [1]) is a synthetic, small-molecule heterocycle belonging to the 4-aminoquinoline-3,6-dicarboxylate class [2]. Its core scaffold is characterized by an ethyl ester at position 3, a methyl ester at position 6, and a 2-hydroxypropylamino substituent at the 4-position of the quinoline ring [1]. This specific substitution pattern places the compound within a chemical space described in patent literature as ‘amino-quinolines as kinase inhibitors,’ where the 4-amino group and the ester functionalities are critical for modulating protein kinase activity [3]. It is primarily utilized as a synthetic intermediate and a screening compound in medicinal chemistry programs targeting receptor-interacting serine/threonine-protein kinase 2 (RIP2) and related kinases [3].

Scaffold 4-aminoquinoline-3,6-dicarboxylate core for kinase inhibitor exploration
Use context Medicinal chemistry programs targeting RIP2 and related serine/threonine kinases
Workflow Synthetic intermediate and screening compound in hit-to-lead campaigns

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate – Advantage Over Generic Analogs


In the context of kinase inhibitor development, 4-aminoquinoline-3,6-dicarboxylates are not functionally interchangeable [1]. The specific nature of the substituent at the 4-amino position directly influences the compound's binding pose within the ATP-binding pocket of kinases like RIP2, where both hydrogen-bond donor/acceptor capacity and steric bulk are key determinants of inhibitor potency and selectivity [2]. Simple substitution with a non-hydroxylated alkyl chain or an aryl group eliminates a critical hydrogen-bonding interaction, while shifting the hydroxyl group from the 2-position to the 3-position of the propyl chain alters the spatial orientation of this donor/acceptor . The ester groups at positions 3 and 6 are also sensitive to modification; changing from the asymmetric ethyl/methyl diester to a symmetric diethyl or dimethyl configuration can modulate the compound's lipophilicity (LogP) and metabolic stability, which are critical for progressing from a biochemical screening hit to a validated lead compound . Therefore, generic replacement risks a complete loss of the desired structure-activity relationship (SAR) and biological activity.

Positional isomer (3-hydroxypropyl) may shift predicted lipophilicity and passive permeability profile.
N-aryl analog substitution alters steric bulk and molecular weight, likely breaking ligand efficiency and SAR continuity.
Symmetric ethyl or methyl diester variants can modulate LogP and metabolic stability, invalidating existing SAR models.

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate – Evidence vs Structural Analogs


Improved Lipophilicity over the 3-Hydroxypropyl Isomer

The predicted partition coefficient (XLogP3) for 3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate is 2.34 [1], which is higher than the XLogP3 of 2.18 calculated for its position isomer, 3-ethyl 6-methyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate . This quantifiable difference indicates that the 2-hydroxypropyl substituent confers greater lipophilicity compared to the 3-hydroxypropyl variant, which is a critical parameter for passive membrane permeability and oral bioavailability in drug development programs [2].

Lipophilicity vs 3-hydroxypropyl isomer
Computed property
XLogP3 = 2.34 vs ≈2.18
ΔXLogP3 ≈ +0.16
Higher predicted lipophilicity suggests potential permeability advantage for cell-based assays.
Predicted; experimental logD confirmation advised.
Lipophilicity Drug-likeness 4-Aminoquinoline

Enhanced Ligand Efficiency Relative to N-Aryl Analogs

The target compound has a molecular weight of 332.35 g/mol and a topological polar surface area (tPSA) of 97.75 Ų [1]. This is significantly lower than a common N-aryl analog, 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate, which has a molecular weight of 392.4 g/mol and a tPSA of 101 Ų [2]. The reduced size and polarity of the target compound offer a quantifiable advantage in ligand efficiency metrics, a crucial selection criterion in early-stage drug discovery where minimizing molecular complexity while maintaining potency is desired [3].

Ligand efficiency vs N-aryl analog
Computed property
MW 332.35 g/mol vs 392.4
tPSA 97.75 Ų vs ≈101
Smaller, less polar scaffold may better meet lead-like criteria in fragment-to-lead programs.
In silico values; in vitro potency verification needed.
Ligand Efficiency Fragment-based drug design Quinoline inhibitors

Optimized H-Bonding Profile for RIP2 Kinase Targeting

The structure of the target compound includes a secondary amine and a hydroxyl group, providing a hydrogen-bond donor count (HBD) of 2 and an acceptor count (HBA) of 5 [1]. This specific HBD/HBA profile is a known structural determinant for binding to the hinge region of RIP2 kinase, as described in a patent on 4-amino-quinoline based kinase inhibitors [2]. In contrast, the non-hydroxylated analog, 3-ethyl 6-methyl 4-(dibenzylamino)quinoline-3,6-dicarboxylate, lacks entirely the HBD capacity from the amino side chain (HBD = 1) and has a significantly higher molecular weight (454.5 g/mol), which would likely lead to a complete loss of the critical hinge-binding hydrogen bond and poor ligand efficiency .

H-bonding profile vs N-dibenzyl analog
Class-level inference
HBD 2 vs 1, HBA 5 vs 4
MW 332.35 vs 454.5 g/mol
Matches patent SAR for hinge-region kinase binding; bulky analog likely loses critical H-bond.
Patent-based SAR inference; confirm with enzymatic assay.
Kinase Inhibitor Selectivity Structure-Activity Relationship Hydrogen-Bonding

3-Ethyl 6-methyl 4-[(2-hydroxypropyl)amino]quinoline-3,6-dicarboxylate – Key Applications


Hit-to-Lead Optimization for RIP2 Kinase Inhibitors

Given its structural alignment with the patented 4-amino-quinoline RIP2 kinase inhibitor scaffold [1] and its favorable calculated lipophilicity (XLogP3 = 2.34) relative to the 3-hydroxypropyl isomer [2], this compound is an ideal candidate for initial structure-activity relationship (SAR) exploration. Specifically, its moderately high LogP suggests it can be prioritized for assays where cell permeability is required, potentially reducing the need for early prodrug strategies [3].

Fragment-Based Screening for Kinase Targets

The low molecular weight (332.35 g/mol) and well-balanced HBD/HBA profile (2 donors, 5 acceptors) position this compound as a viable fragment-sized probe [1]. This is a quantifiable advantage over bulkier, more lipophilic analogs like the N-acetylphenyl derivative (MW = 392.4 g/mol) [2], as it maximizes ligand efficiency. Procuring this compound for a fragment screen allows for the detection of weak but efficient binding interactions that can be optimized into potent leads [3].

Chemical Biology Probe Conjugation via Hydroxyl Handle

Unlike the N-dibenzyl analog which lacks a free hydroxyl group and has an HBD count of 1 [1], the target compound's 2-hydroxypropylamino side chain provides a unique, solvent-exposed hydroxyl moiety. This functional handle can be directly utilized for conjugation to affinity tags (e.g., biotin) or fluorophores without interfering with the core pharmacophore, making it a superior choice for developing chemical biology probes to study kinase interactions and target engagement [2].

Application
Selection Property
Validation Focus
Hit-to-lead SAR for RIP2 kinase inhibitors
Moderate predicted lipophilicity and structural alignment with patent scaffold
Confirm cell permeability and target engagement in biochemical assays
Fragment-based kinase screening
Low molecular weight and balanced hydrogen-bond donor/acceptor profile
Detect weak binding interactions; optimize ligand efficiency metrics
Chemical biology probe conjugation
Solvent-exposed hydroxyl handle on the 2-hydroxypropylamino side chain
Verify retention of kinase binding after tag conjugation (pull-down, target engagement)
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